2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multi-step organic synthesis. Starting from commercially available reagents, the synthesis might include halogenation, sulfonylation, and amidation reactions under controlled conditions. Specific reaction conditions, such as temperature, pH, solvents, and catalysts, are optimized for yield and purity.
Industrial Production Methods: : Industrially, the compound may be synthesized using a more streamlined process, often in a continuous flow system to ensure consistency and efficiency. Scaling up the reactions from laboratory to industrial scale involves tweaking reaction parameters and possibly employing automated systems to monitor and control the process.
Chemical Reactions Analysis
Types of Reactions: : This compound primarily undergoes substitution, reduction, and occasionally oxidation reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed: : Depending on the reaction conditions and reagents used, the major products formed may include dehalogenated derivatives, sulfonamide compounds, and variously substituted benzamides.
Scientific Research Applications
This compound finds applications across diverse scientific fields:
Chemistry: : Used as a building block for complex organic synthesis, particularly in creating heterocyclic compounds.
Biology: : Acts as a molecular probe in the study of cellular processes.
Industry: : Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide exerts its effects is through its interaction with specific molecular targets, likely involving the modulation of enzyme activities or receptor binding. The detailed pathways include inhibition of specific enzymes or altering the signaling pathways in biological systems.
Comparison with Similar Compounds
Compared to similar compounds, such as 2-bromo-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide and N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is unique due to its specific bromo and dimethoxy substitution pattern, which could confer different reactivity and biological activity profiles.
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Properties
IUPAC Name |
2-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLCAHVGLVWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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